molecular formula C10H11NO4 B8271469 2,6-Dimethoxy-beta-nitrostyrene CAS No. 120355-58-0

2,6-Dimethoxy-beta-nitrostyrene

Cat. No. B8271469
CAS RN: 120355-58-0
M. Wt: 209.20 g/mol
InChI Key: HWHAPEJTWCSVGR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethoxy-beta-nitrostyrene is a derivative of beta-nitrostyrene . Beta-nitrostyrene is an aromatic compound and a nitroalkene used in the synthesis of indigo dye and the slimicide bromo-nitrostyrene . It is primarily used as an effective component of an AIDS medicament in the field of medicine .


Synthesis Analysis

The synthesis of 2,6-Dimethoxy-beta-nitrostyrene involves adding materials 2,5-dimethoxybenzaldehyde, nitromethane, ammonium acetate, and an organic solvent into a reaction kettle . The mass ratio of the materials 2,5-dimethoxybenzaldehyde to nitromethane to the organic solvent to ammonium acetate is 1:0.7-0.9:4-5:0.25-0.3, and the reaction occurs for 4-10 hours at a temperature of 70-80 ℃ .


Molecular Structure Analysis

The molecular formula of 2,6-Dimethoxy-beta-nitrostyrene is C10H11NO4 . Its molecular weight is 209.2 . The InChI string representation of its structure is InChI=1S/C10H11NO4/c1-14-9-3-4-10 (15-2)8 (7-9)5-6-11 (12)13/h3-7H,1-2H3/b6-5+ .


Chemical Reactions Analysis

The preparation of phenethylamines and phenylisoproylamines of scientific relevance can be achieved with a NaBH4/CuCl2 system in 10 to 30 minutes via reduction of substituted β-nitrostyrenes . The method also reduces nitrobenzene and methyl benzoate in 92 to 97% yields, respectively, while it has no effect on benzoic acid .

Safety And Hazards

The safety data sheet for beta-nitrostyrene indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1,3-dimethoxy-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHAPEJTWCSVGR-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxy-beta-nitrostyrene

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